molecular formula C10H7N3O B7466978 2-(4-Oxoquinazolin-3-yl)acetonitrile

2-(4-Oxoquinazolin-3-yl)acetonitrile

Cat. No. B7466978
M. Wt: 185.18 g/mol
InChI Key: UCKFCQSUNRYDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxoquinazolin-3-yl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is also known as 3-Cyano-2-(4-oxo-3,4-dihydroquinazolin-2-ylidene)propanedinitrile and is a member of the quinazoline family of compounds.

Mechanism of Action

The mechanism of action of 2-(4-Oxoquinazolin-3-yl)acetonitrile involves the inhibition of certain enzymes that are required for cancer cell growth and proliferation. Specifically, this compound inhibits the activity of thymidylate synthase, an enzyme that is required for the synthesis of DNA. By inhibiting this enzyme, this compound prevents cancer cells from replicating and dividing, ultimately leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit significant anticancer and antibacterial activity, as mentioned above. Additionally, it has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Oxoquinazolin-3-yl)acetonitrile in lab experiments is its potent anticancer and antibacterial activity. This makes it a valuable tool for studying cancer and bacterial cell biology. However, one limitation of using this compound is its potential toxicity. Careful handling and storage are required to ensure the safety of researchers working with this compound.

Future Directions

There are several potential future directions for the study of 2-(4-Oxoquinazolin-3-yl)acetonitrile. One area of interest is the development of new anticancer and antibacterial drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new analogs of this compound may lead to the development of even more potent and selective compounds with a wide range of applications in various fields.

Synthesis Methods

The synthesis of 2-(4-Oxoquinazolin-3-yl)acetonitrile involves the reaction of 2-cyanomethylbenzonitrile with 2-amino-3-cyano-4(3H)-quinazolinone in the presence of a catalyst. This reaction produces this compound as a yellow solid with a melting point of 236-238°C. The purity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(4-Oxoquinazolin-3-yl)acetonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound works by inhibiting the activity of certain enzymes that are required for cancer cell growth and proliferation. Additionally, this compound has been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKFCQSUNRYDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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